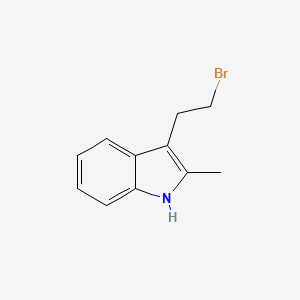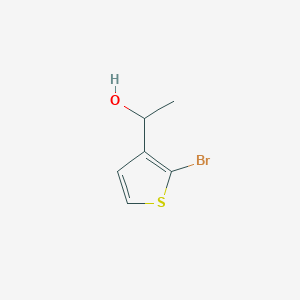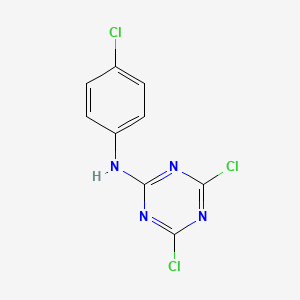
(4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE
Overview
Description
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H6Cl3N3. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 4-chloroaniline .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced triazine derivatives.
Hydrolysis: Formation of amines and chlorinated by-products.
Scientific Research Applications
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride
- 4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl
Uniqueness
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H5Cl3N4 |
|---|---|
Molecular Weight |
275.5 g/mol |
IUPAC Name |
4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-1-3-6(4-2-5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) |
InChI Key |
NXESWKOOFSNXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

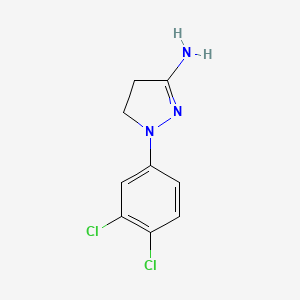
![4-(Benzo[d][1,3]dioxol-5-yl)piperidine](/img/structure/B8779380.png)
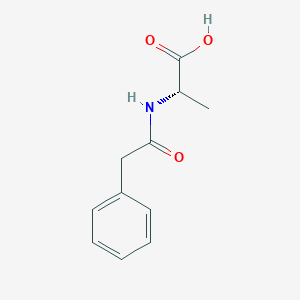
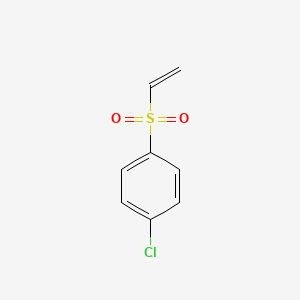
![benzo[f][1,4]thiazepine-3,5(2H,4H)-dione](/img/structure/B8779411.png)
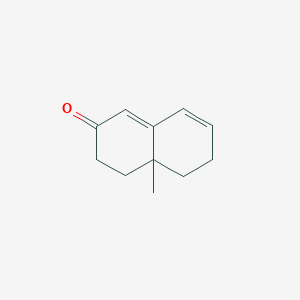
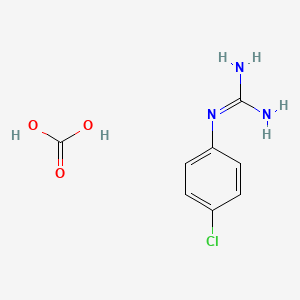
![4-Piperidinamine, N-methyl-N-[2-(trifluoromethyl)phenyl]-](/img/structure/B8779425.png)
![methyl 4-[(1H-benzoimidazol-1-yl)methyl]benzoate](/img/structure/B8779431.png)
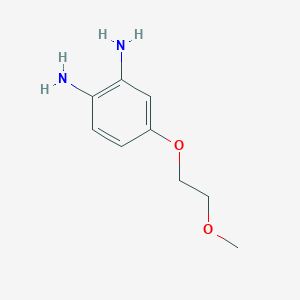
![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8779450.png)
